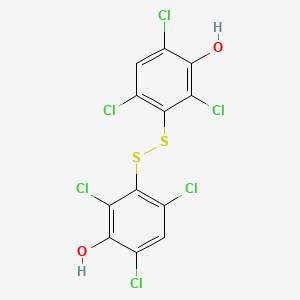
3,3'-Disulfanediylbis(2,4,6-trichlorophenol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-Disulfanediylbis(2,4,6-trichlorophenol) is a chemical compound characterized by the presence of two 2,4,6-trichlorophenol groups connected by a disulfide bond
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Disulfanediylbis(2,4,6-trichlorophenol) typically involves the reaction of 2,4,6-trichlorophenol with sulfur-containing reagents. One common method is the oxidative coupling of 2,4,6-trichlorophenol in the presence of an oxidizing agent such as iodine or hydrogen peroxide. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of 3,3’-Disulfanediylbis(2,4,6-trichlorophenol) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is purified through techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
3,3’-Disulfanediylbis(2,4,6-trichlorophenol) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The chlorine atoms on the phenol rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Sodium borohydride, dithiothreitol.
Nucleophiles: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation: Formation of sulfonic acids.
Reduction: Formation of thiols.
Substitution: Formation of substituted phenols.
科学研究应用
3,3’-Disulfanediylbis(2,4,6-trichlorophenol) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Used in the production of specialty chemicals and as a stabilizer in certain formulations
作用机制
The mechanism of action of 3,3’-Disulfanediylbis(2,4,6-trichlorophenol) involves its interaction with cellular components. The disulfide bond can undergo redox reactions, leading to the formation of reactive oxygen species (ROS) that can damage cellular structures. Additionally, the compound can interact with proteins and enzymes, affecting their function and leading to various biological effects .
相似化合物的比较
Similar Compounds
2,4,6-Trichlorophenol: A precursor and structurally similar compound.
2,4,6-Trichloroanisole: Formed by the methylation of 2,4,6-trichlorophenol and known for its role in cork taint in wines.
Pentachlorophenol: Another chlorinated phenol with similar properties but higher toxicity.
Uniqueness
Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a compound of significant interest in scientific research .
属性
CAS 编号 |
63478-45-5 |
|---|---|
分子式 |
C12H4Cl6O2S2 |
分子量 |
457.0 g/mol |
IUPAC 名称 |
2,4,6-trichloro-3-[(2,4,6-trichloro-3-hydroxyphenyl)disulfanyl]phenol |
InChI |
InChI=1S/C12H4Cl6O2S2/c13-3-1-5(15)11(7(17)9(3)19)21-22-12-6(16)2-4(14)10(20)8(12)18/h1-2,19-20H |
InChI 键 |
VQWJJYYJMOPBCJ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(C(=C1Cl)SSC2=C(C=C(C(=C2Cl)O)Cl)Cl)Cl)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


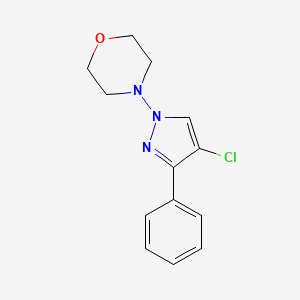
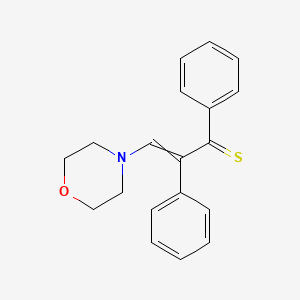
![5,5'-Methylenebis[N-(4-methylphenyl)-1,3,4-oxadiazol-2-amine]](/img/structure/B14514647.png)
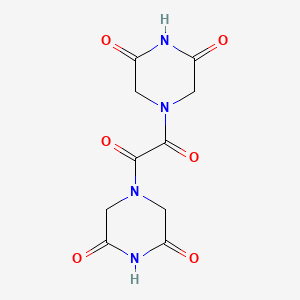
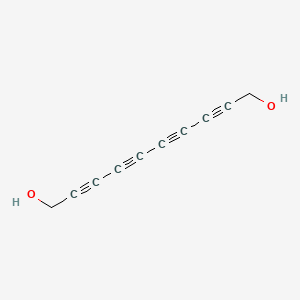
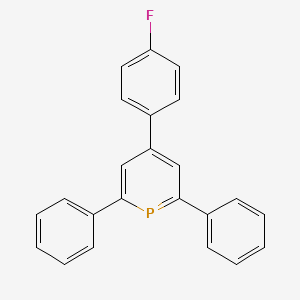
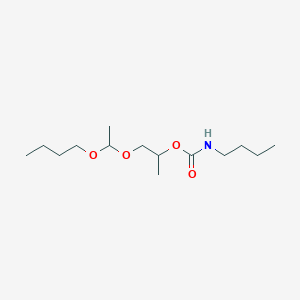
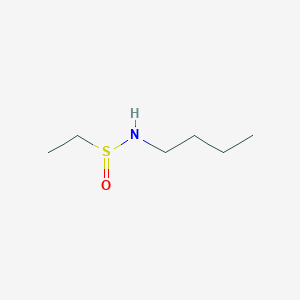
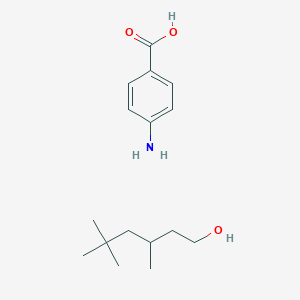
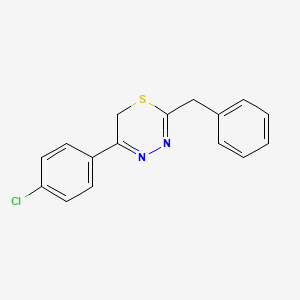
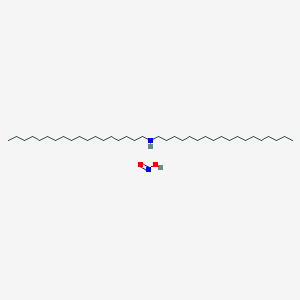
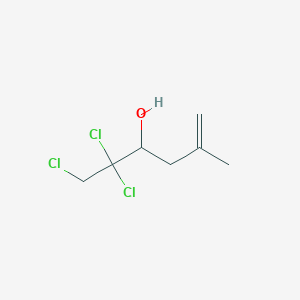
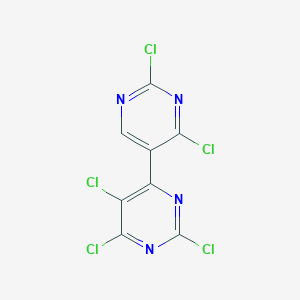
![Ethyl [(dichlorophosphoryl)methylidene]carbamate](/img/structure/B14514719.png)
